1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C18H11F3N4 and its molecular weight is 340.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoxaline and Its Derivatives: A Broad Overview
Quinoxaline derivatives are heterocyclic compounds formed by the fusion of a benzene ring with a pyrazine ring. These compounds have been utilized across various domains, including as dyes, pharmaceuticals, and antibiotics. Significant research has been conducted to explore their antitumoral properties and their utility as catalyst ligands due to their structural versatility and chemical reactivity (Pareek & Kishor, 2015).
Applications in Organic Materials and Nanoscience
Quinoxaline derivatives, specifically the Hexaazatriphenylene (HAT) derivatives, exhibit excellent π–π stacking ability, making them valuable in the development of n-type semiconductors, sensors, liquid crystals, and energy storage materials. Their role as a basic scaffold in organic materials and nanoscience highlights their versatility in scientific research applications (Segura et al., 2015).
Antiplasmodial Activity and Pharmaceutical Value
The synthesis of 1,2,3-triazole- and quinoline-based hybrids has been a focus of research due to their potent antiplasmodial activity. These compounds are explored for developing new biologically active substances, with quinoline and 1,2,3-triazole heterocycles forming the basis for new drugs targeting malaria and other diseases (Graciano et al., 2021).
Antimicrobial and Metabolic Disease Treatment
Modifications to the quinoxaline structure have opened avenues for a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. These derivatives have been acknowledged for their medical and biomedical value, further underscoring their significance in scientific research (Pereira et al., 2015).
Glycine-site NMDA Receptor Antagonists
Quinoxaline derivatives have also been studied for their role as antagonists for the glycine site of the NMDA receptor, showing promise for treating CNS disorders such as cerebral ischemia, epilepsy, and schizophrenia. This therapeutic index highlights the potential of quinoxaline derivatives in neuroscience and pharmacology (Kulagowski & Leeson, 1995).
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4/c19-18(20,21)16-17-24-23-15(11-10-12-6-2-1-3-7-12)25(17)14-9-5-4-8-13(14)22-16/h1-11H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMCQDGCEIFSAW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.